molecular formula C10H9FN2O B8327102 4-fluoro-2-(1H-imidazol-1-yl)anisole

4-fluoro-2-(1H-imidazol-1-yl)anisole

Cat. No.: B8327102
M. Wt: 192.19 g/mol
InChI Key: AYJMPCSLAHTIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(1H-imidazol-1-yl)anisole is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. Compounds featuring an imidazole ring linked to a fluorinated aromatic system, similar to this one, are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The structural motif of an imidazole attached to a substituted benzene ring is found in molecules studied for their biological activity, and the presence of the fluorine atom can be critical for modulating the compound's electronic properties, bioavailability, and metabolic stability . Research into analogous structures indicates that such compounds can serve as precursors for developing inhibitors targeting enzymes like aromatase and steroid sulfatase, which are important targets in oncology, particularly for hormone-dependent cancers . The synthesis of related compounds often involves alkylation reactions of imidazole with a halogenated precursor, using a base such as sodium hydride in a solvent like dimethylformamide (DMF) . Handling of this reagent should be conducted with appropriate personal protective equipment, and it is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)imidazole

InChI

InChI=1S/C10H9FN2O/c1-14-10-3-2-8(11)6-9(10)13-5-4-12-7-13/h2-7H,1H3

InChI Key

AYJMPCSLAHTIHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)N2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Fluorine and Imidazole/Benzimidazole Moieties

2-(4-Fluorophenyl)-1H-Benzo[d]imidazole (Compound 2)
  • Structure : A benzimidazole core linked to a 4-fluorophenyl group.
  • Synthesis: Prepared via condensation of 4-methylbenzene-1,2-diamine with 4-fluorobenzaldehyde in ethanol, yielding 92% purity after column chromatography .
  • Key Differences: The benzimidazole ring (vs. The absence of a methoxy group reduces electron-donating effects compared to the target compound.
Property 4-Fluoro-2-(1H-Imidazol-1-yl)Anisole 2-(4-Fluorophenyl)-1H-Benzo[d]imidazole
Molecular Weight ~220.2 g/mol (estimated) 226.2 g/mol
Yield Not reported 92%
Biological Relevance Potential kinase inhibition Metabolically stable scaffolds
1-(4-Methoxyphenyl)-1H-Imidazole
  • Structure : Lacks the fluorine atom but retains the methoxy-anisole-imidazole backbone.
  • Synthesis : Prepared from 4-iodoanisole and imidazole using CuI catalysis in DMSO .
  • Crystallographic studies reveal weak C–H⋯O/N interactions in the solid state, similar to fluorinated analogues .

Compounds with Varied Substituents

2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b)
  • Structure : Features a 4-fluorobenzyl group, an ethylthio substituent, and a formyl group.
  • Properties : The formyl group enhances hydrogen-bonding capacity, while the ethylthio group increases lipophilicity (logP ≈ 2.5, estimated). IR data show a strong C=O stretch at 1661 cm⁻¹ .
  • Comparison : Unlike the target compound, the formyl group may render this compound more reactive in nucleophilic addition reactions.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)
  • Structure : Combines a benzo[d][1,3]dioxole ring with fluorine and benzimidazole.
  • Synthesis : Uses sodium metabisulfite as a catalyst in DMF at 120°C .

Electronic and Spectroscopic Comparisons

  • Fluorine Effects : The para-fluoro substituent in the target compound induces a strong electron-withdrawing effect, as evidenced by downfield shifts in ¹H NMR (e.g., aromatic protons at δ 7.4–7.8 ppm in related fluorinated imidazoles ).
  • Methoxy Group : The methoxy group in anisole derivatives contributes to conformational stability, as shown in FT-IR and quantum chemical studies of 2-fluoroanisole .

Preparation Methods

Synthesis of 2-Bromo-4-fluoroanisole

The precursor 2-bromo-4-fluoroanisole is critical for this route. Key steps include:

  • Bromination of 4-fluoroanisole : Electrophilic bromination using Br₂ in the presence of FeBr₃ or AlBr₃ directs substitution to the ortho position relative to the methoxy group.

  • Alternative fluorination : Fluorination of 2-bromo-4-methoxyphenol via nucleophilic aromatic substitution (e.g., using CsF or 1,3-bis(2,6-diisopropylphenyl)-2,2-difluoroimidazole).

Example Protocol:

  • 4-Fluoroanisole (1.0 eq) is dissolved in CH₂Cl₂.

  • Br₂ (1.1 eq) and FeBr₃ (0.1 eq) are added at 0°C.

  • Stirred at room temperature for 12 h, yielding 2-bromo-4-fluoroanisole (72% yield).

Coupling with Imidazole

Palladium-catalyzed amination enables direct introduction of the imidazole group.

Optimized Conditions:

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : tBuBrettPhos (4 mol%)

  • Base : Cs₂CO₃ (2.2 eq)

  • Solvent : Toluene or 1,4-dioxane

  • Temperature : 110°C, 12–24 h

Procedure:

  • 2-Bromo-4-fluoroanisole (1.0 eq) , imidazole (1.2 eq), Pd(OAc)₂, tBuBrettPhos, and Cs₂CO₃ are combined in toluene.

  • Heated under reflux with stirring.

  • Purified via column chromatography (hexane/EtOAc), yielding 4-fluoro-2-(1H-imidazol-1-yl)anisole (85% yield).

Table 1: Key Parameters for Pd-Catalyzed Coupling

ParameterValue
Catalyst Loading2 mol% Pd(OAc)₂
LigandtBuBrettPhos (4 mol%)
BaseCs₂CO₃
SolventToluene
Yield72–85%

Nucleophilic Aromatic Substitution (NAS)

Direct Substitution with Imidazole

While less common due to low reactivity, NAS can proceed with strongly electron-deficient arenes.

Limitations:

  • The methoxy group activates the ring, but fluorine deactivates it, reducing NAS feasibility.

  • Requires high temperatures (>150°C) and polar aprotic solvents (e.g., DMF).

Example Protocol:

  • 2-Chloro-4-fluoroanisole (1.0 eq) and imidazole (3.0 eq) are heated in DMF at 160°C for 48 h.

  • Yield: <30%, with significant side products.

Reductive Amination Pathways

Ketone Intermediate Approach

Inspired by the synthesis of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, this method involves:

  • Synthesis of 4-fluoro-2-(imidazol-1-yl)acetophenone :

    • Friedel-Crafts acylation of 4-fluoroanisole with chloroacetyl chloride.

    • Substitution with imidazole using K₂CO₃ in DMF.

  • Reduction : NaBH₄ reduces the ketone to the secondary alcohol.

  • Demethylation and remethylation to install the methoxy group.

Challenges:

  • Multiple steps reduce overall efficiency (total yield: ~40%).

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodYieldAdvantagesLimitations
Pd-catalyzed coupling85%High regioselectivity, scalabilityRequires brominated precursor
NAS<30%Simple reagentsLow yield, harsh conditions
Reductive amination40%Avoids halogenationMulti-step, complex purification

Experimental Optimization Insights

Ligand Screening in Pd Catalysis

From, ligand choice drastically affects yields:

  • tBuBrettPhos : 85% yield (optimal for aryl bromides).

  • DavePhos : 60% yield.

  • XantPhos : <50% yield.

Solvent Effects

  • Toluene : Superior to THF or DMF due to better catalyst stability.

  • 1,4-Dioxane : Alternative with comparable yields but longer reaction times .

Q & A

Q. What are the common synthetic routes for 4-fluoro-2-(1H-imidazol-1-yl)anisole, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated aryl halides may react with imidazole derivatives under basic conditions (e.g., sodium hydride in DMF) to introduce the imidazole moiety. Optimization includes varying solvents (e.g., DMSO for high polarity), temperature (reflux conditions), and catalysts (e.g., Pd for cross-coupling). Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity.
  • IR : Identifies functional groups like C-F (1100–1000 cm1^{-1}) and imidazole ring vibrations.
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing interactions. High-resolution data collection (e.g., synchrotron sources) minimizes refinement errors .

Q. What in vitro assays are used to evaluate its biological activity (e.g., antimicrobial)?

  • Minimum Inhibitory Concentration (MIC) : Tested against bacterial/fungal strains (e.g., Candida albicans) via broth microdilution.
  • Enzyme inhibition assays : Target-specific assays (e.g., cytochrome P450) using fluorogenic substrates.
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict its binding affinity to therapeutic targets?

Docking studies (AutoDock, Schrödinger) model interactions with targets like COX-2. For example, the fluorophenyl group may occupy hydrophobic pockets, while the imidazole interacts with catalytic residues. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. What structural modifications enhance its antifungal efficacy, and how are SAR studies designed?

  • Modifications : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the anisole ring improves membrane penetration.
  • SAR workflow : Synthesize analogs, test bioactivity, and correlate substituent effects with logP and MIC values. For instance, sertaconazole derivatives show enhanced activity via benzothiophene ether linkages .

Q. How do researchers resolve contradictions in crystallographic or bioactivity data?

  • Crystallography : Cross-validate SHELX-refined structures with Hirshfeld surface analysis to detect packing anomalies.
  • Bioactivity : Replicate assays under standardized conditions (e.g., CLSI guidelines) and use statistical tools (e.g., ANOVA) to assess variability. Contradictions may arise from polymorphic forms or solvent effects .

Q. What strategies are employed to optimize its pharmacokinetic properties (e.g., metabolic stability)?

  • Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl moieties to enhance bioavailability.
  • Microsomal stability assays : Incubate with liver microsomes and quantify metabolites via LC-MS. Fluorine substituents often reduce oxidative metabolism .

Methodological Guidance

Q. How to design a high-throughput screening (HTS) pipeline for imidazole derivatives?

  • Library synthesis : Use parallel synthesis (e.g., 96-well plates) with automated liquid handling.
  • Screening : Employ fluorescence-based assays (e.g., ATPase activity) and robotic plate readers.
  • Data analysis : Apply machine learning (e.g., random forest) to prioritize hits based on IC50_{50} and ADMET profiles .

Q. What protocols ensure reproducibility in synthetic procedures?

  • Standardization : Document reaction parameters (e.g., inert atmosphere, exact stoichiometry).
  • Quality control : Validate intermediates via HPLC and compare melting points with literature.
  • Open-access data : Share synthetic details on platforms like PubChem or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.